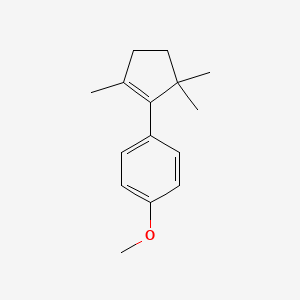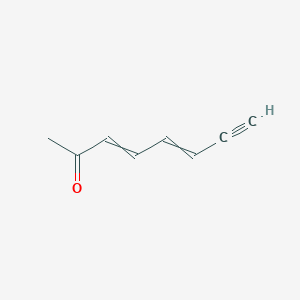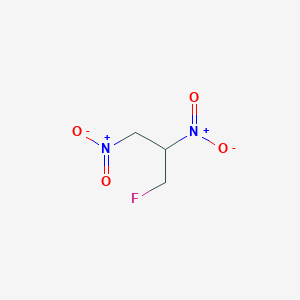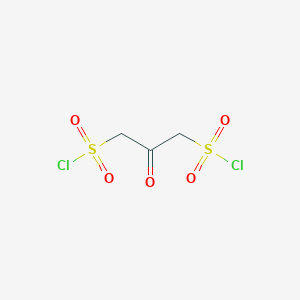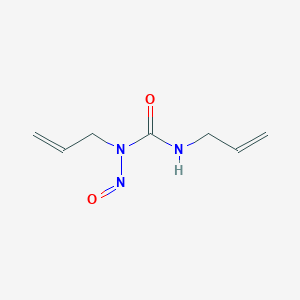
1-Nitroso-1,3-diprop-2-en-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroso-1,3-diprop-2-en-1-ylurea: is a chemical compound characterized by the presence of a nitroso group attached to a urea backbone. This compound is known for its unique reactivity due to the combination of nitrogen and oxygen atoms in the nitroso group, which imparts significant ambiphilic properties. These properties make it a valuable compound in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitroso-1,3-diprop-2-en-1-ylurea can be synthesized through several methods. One common approach involves the nitrosation of 1,3-diprop-2-en-1-ylurea using nitrosating agents such as nitrous acid or its derivatives. The reaction typically occurs under acidic conditions to facilitate the formation of the nitroso group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of computational chemistry has also been explored to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Nitroso-1,3-diprop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-Nitroso-1,3-diprop-2-en-1-ylurea has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biological pathways involving nitroso compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in cancer treatment due to its ability to form reactive intermediates.
Industry: It is used in the production of polymers and other materials where controlled reactivity is required.
Mechanism of Action
The mechanism of action of 1-nitroso-1,3-diprop-2-en-1-ylurea involves the formation of reactive intermediates through the nitroso group. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound’s ambiphilic nature allows it to participate in a wide range of reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
- N-nitroso ramipril
- N-nitroso quinapril
- N-nitroso lisinopril
- 3-methyl-1-nitrosoindoline
- 1-nitroso-indoline
- 2-methyl-1-nitroso-indole
Comparison: 1-Nitroso-1,3-diprop-2-en-1-ylurea is unique due to its specific structure, which includes a urea backbone and a nitroso group attached to a prop-2-en-1-yl chain. This structure imparts distinct reactivity compared to other nitroso compounds, which may have different backbones or substituents. The presence of the prop-2-en-1-yl chain allows for specific interactions and reactivity patterns that are not observed in other nitroso compounds .
Properties
CAS No. |
60285-29-2 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-nitroso-1,3-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C7H11N3O2/c1-3-5-8-7(11)10(9-12)6-4-2/h3-4H,1-2,5-6H2,(H,8,11) |
InChI Key |
VATFUJDGSBMXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)N(CC=C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
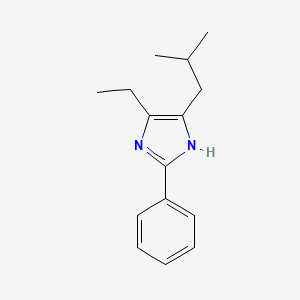
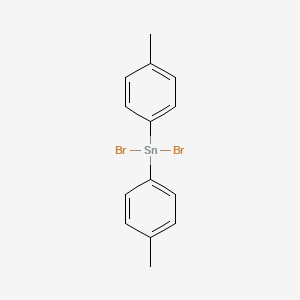
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)
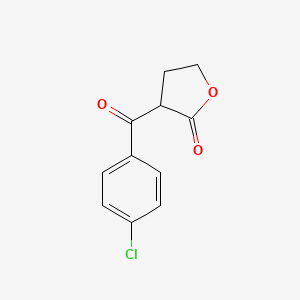

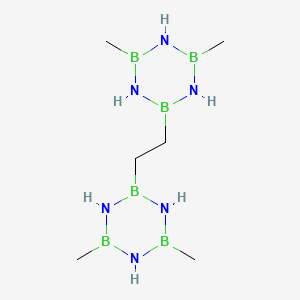
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
